5-(3-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of pyrazole, pyridine, and oxadiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Cyclization Reaction: : One common method to synthesize 5-(3-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole involves the cyclization of appropriate hydrazides with nitriles. For example, the reaction between 3-phenyl-1H-pyrazole-4-carbohydrazide and 3-pyridinecarbonitrile in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) can yield the desired oxadiazole ring.
-
Condensation Reaction: : Another method involves the condensation of 3-phenyl-1H-pyrazole-4-carboxylic acid with 3-pyridinecarboxylic acid hydrazide under acidic conditions, followed by cyclization to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
-
Reduction: : Reduction reactions can be performed on the nitro groups (if present) using reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation.
-
Substitution: : Electrophilic and nucleophilic substitution reactions can occur, especially at the pyridine ring. Common reagents include halogens (for electrophilic substitution) and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, H₂O₂
Reducing Agents: NaBH₄, catalytic hydrogenation
Substitution Reagents: Halogens, amines, thiols
Major Products
Oxidation Products: Oxidized derivatives of the pyrazole ring
Reduction Products: Reduced derivatives, such as amines from nitro groups
Substitution Products: Various substituted derivatives depending on the nucleophile or electrophile used
Scientific Research Applications
Chemistry
In chemistry, 5-(3-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in various assays for its anti-inflammatory and antimicrobial activities. It is often used in studies to understand the interaction of heterocyclic compounds with biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to inhibit certain enzymes or receptors makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable heterocyclic structure. It also finds applications in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(3-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases or proteases, leading to its observed biological effects. The exact pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole: Lacks the pyridine ring, which may affect its biological activity and chemical reactivity.
3-(pyridin-3-yl)-1,2,4-oxadiazole: Lacks the pyrazole ring, which can influence its stability and interaction with biological targets.
5-(3-phenyl-1H-pyrazol-4-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole: Similar structure but with a different position of the pyridine ring, potentially altering its properties.
Uniqueness
The uniqueness of 5-(3-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole lies in its combination of three distinct heterocyclic rings, which confer a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-(5-phenyl-1H-pyrazol-4-yl)-3-pyridin-3-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O/c1-2-5-11(6-3-1)14-13(10-18-20-14)16-19-15(21-22-16)12-7-4-8-17-9-12/h1-10H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUHJPVYFHVKAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C3=NC(=NO3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.